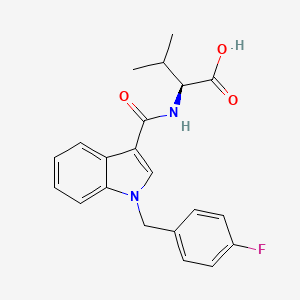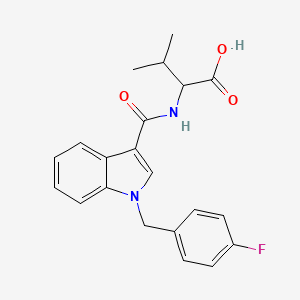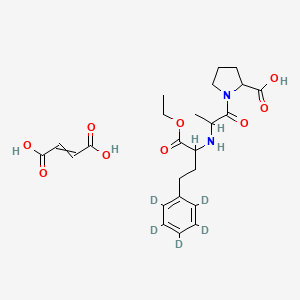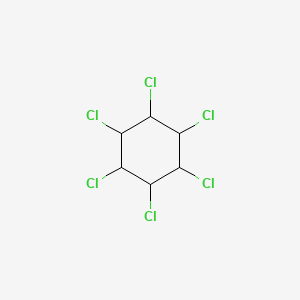
(+)-(R)-Dihydroaeruginoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-®-Dihydroaeruginoic Acid is a chiral organic compound known for its unique stereochemistry and biological activity It is a derivative of aeruginoic acid, which is produced by certain strains of Pseudomonas aeruginosa
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-®-Dihydroaeruginoic Acid typically involves several steps, starting from readily available precursors. One common method includes the reduction of aeruginoic acid using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under controlled temperature and pressure to achieve the reduction.
Industrial Production Methods
Industrial production of (+)-®-Dihydroaeruginoic Acid may involve biotechnological approaches, such as the fermentation of genetically engineered strains of Pseudomonas aeruginosa. These strains are optimized to produce higher yields of the compound, which is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-®-Dihydroaeruginoic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: As mentioned earlier, the reduction of aeruginoic acid leads to the formation of (+)-®-Dihydroaeruginoic Acid.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and palladium catalysts are typically used.
Substitution: Reagents such as alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.
Major Products Formed
Scientific Research Applications
(+)-®-Dihydroaeruginoic Acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in microbial metabolism and its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-®-Dihydroaeruginoic Acid involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell wall synthesis or protein synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Aeruginoic Acid: The parent compound from which (+)-®-Dihydroaeruginoic Acid is derived.
Dihydroaeruginoic Acid: The non-chiral form of the compound.
Other Chiral Acids: Compounds such as (+)-Lactic Acid and (-)-Malic Acid, which also exhibit chirality and biological activity.
Uniqueness
(+)-®-Dihydroaeruginoic Acid is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its non-chiral or differently chiral counterparts. Its potential as an antimicrobial agent and its role as a chiral building block in synthetic chemistry further highlight its uniqueness.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
CECDPVOEINSAQG-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=CC=CC=C2O)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787567.png)
![(4aR,5aR)-N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide](/img/structure/B10787571.png)

![(alphaS)-alpha-[(1R)-1-methyl-2-(methylamino)ethyl]-alpha-phenyl-d5-benzeneethanolpropanoate(ester),2Z-butenedioate](/img/structure/B10787577.png)
![(1R)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787586.png)
![(2Z,9Z)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787594.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787605.png)


![[(1S,3R,4R,5R,6R,7S,8R,11S,13R,16R,17R)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10787634.png)

![(7Z)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787654.png)

